molecular formula C7H4FIN2 B13127632 6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine

6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine

Cat. No.: B13127632
M. Wt: 262.02 g/mol
InChI Key: AMABTHMUENSDBN-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both fluorine and iodine substituents on a pyrrolo[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine typically involves the introduction of fluorine and iodine atoms onto the pyrrolo[2,3-b]pyridine scaffold. One common method involves the reaction of a pyrrolo[2,3-b]pyridine derivative with fluorinating and iodinating agents under controlled conditions. For instance, the starting material can be reacted with a fluorinating agent such as Selectfluor and an iodinating agent like iodine monochloride in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-3-chloro-3H-pyrrolo[2,3-b]pyridine
  • 6-Fluoro-3-bromo-3H-pyrrolo[2,3-b]pyridine
  • 6-Fluoro-3-methyl-3H-pyrrolo[2,3-b]pyridine

Uniqueness

6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The iodine atom, in particular, can participate in unique substitution and coupling reactions that are not possible with other halogens .

Properties

Molecular Formula

C7H4FIN2

Molecular Weight

262.02 g/mol

IUPAC Name

6-fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H4FIN2/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3,5H

InChI Key

AMABTHMUENSDBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(C=N2)I)F

Origin of Product

United States

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